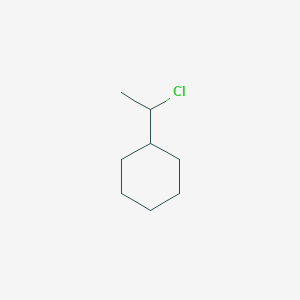

(1-Chloroethyl)cyclohexane

Description

Properties

CAS No. |

1073-43-4 |

|---|---|

Molecular Formula |

C8H15Cl |

Molecular Weight |

146.66 g/mol |

IUPAC Name |

1-chloroethylcyclohexane |

InChI |

InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

BTQPKXKDCYSWFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(1-Chloroethyl)cyclohexane chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloroethyl)cyclohexane is a halogenated derivative of cyclohexane (B81311), a fundamental structural motif in many organic molecules, including pharmaceuticals and natural products. The presence of a chlorine atom on the ethyl substituent attached to the cyclohexane ring imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and safety considerations, to support its application in research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅Cl | [1] |

| Molecular Weight | 146.66 g/mol | [1][2] |

| CAS Number | 1073-43-4 | [1] |

| IUPAC Name | 1-chloroethylcyclohexane | [1] |

| Boiling Point | Estimated: 82-82.5 °C (at 20 Torr for (2-chloroethyl)cyclohexane) | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in nonpolar organic solvents and slightly soluble in polar aprotic solvents. Insoluble in water. | |

| Appearance | Colorless liquid (expected) |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexane ring and the chloroethyl group. The proton attached to the carbon bearing the chlorine atom (the methine proton) would appear as a multiplet, significantly downfield due to the deshielding effect of the chlorine atom. The methyl protons of the ethyl group would appear as a doublet, coupled to the methine proton. The protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Key expected chemical shifts include:

-

A downfield signal for the carbon atom bonded to the chlorine.

-

Signals for the carbons of the cyclohexane ring, with their chemical shifts influenced by their position relative to the chloroethyl substituent.

-

An upfield signal for the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the cyclohexane and ethyl groups.[3]

-

C-H bending vibrations: Absorptions in the 1440-1480 cm⁻¹ range for the CH₂ groups.[3]

-

C-Cl stretching vibration: A band in the 600-800 cm⁻¹ region, which is characteristic of alkyl chlorides.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns for alkyl halides include the loss of a chlorine radical (M-35) and the loss of HCl (M-36). The fragmentation of the cyclohexane ring would also lead to a series of peaks corresponding to the loss of C₂H₄ fragments.[4]

Reactivity and Synthetic Applications

As a secondary alkyl halide, this compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can undergo both Sₙ1 and Sₙ2 reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, less sterically hindered nucleophiles in polar aprotic solvents will favor the Sₙ2 pathway, leading to an inversion of stereochemistry if the starting material is chiral. Weaker nucleophiles in polar protic solvents will favor the Sₙ1 pathway, proceeding through a carbocation intermediate and resulting in a racemic mixture of products.

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base will favor elimination reactions (E2 mechanism) to yield alkenes. The major product will typically be the more substituted Zaitsev product, 1-ethylidenecyclohexane, although the use of a bulky base can increase the proportion of the less substituted Hofmann product, vinylcyclohexane.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, (1-cyclohexylethyl)magnesium chloride, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halide molecules in the presence of sodium metal in a dry ether solvent to form a new carbon-carbon bond.[5][6] In the case of this compound, this reaction would lead to the formation of 2,3-dicyclohexybutane.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established procedures for similar compounds.

Synthesis of (1-Azidoethyl)cyclohexane (Sₙ2 Reaction)

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 1-Ethylidenecyclohexane (E2 Reaction)

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Add this compound (1.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC or gas chromatography (GC).

-

Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the product.

Visualizations

Reaction Pathways of this compound

Caption: Key reaction pathways of this compound.

Safety and Handling

General Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Inhalation: Avoid inhaling vapors. Chlorinated hydrocarbons can be toxic if inhaled and may cause central nervous system depression.[8][9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Fire Hazards: this compound is expected to be flammable. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicology:

Chlorinated hydrocarbons as a class of compounds are known to have toxic effects. They can be neurotoxic, and some are known to cause liver and kidney damage.[8][9][11] Chronic exposure to certain chlorinated hydrocarbons has been linked to an increased risk of cancer.[12] Therefore, it is crucial to minimize exposure through proper handling and the use of appropriate protective equipment.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile characteristic of a secondary alkyl halide. Its ability to undergo nucleophilic substitution and elimination reactions, as well as form organometallic reagents, makes it a versatile building block in organic synthesis. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development settings, including the synthesis of novel drug candidates.

References

- 1. This compound | C8H15Cl | CID 19103008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(1R)-1-chloroethyl]cyclohexane | C8H15Cl | CID 101661594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. askfilo.com [askfilo.com]

- 6. Question: What is the product of the reaction of chlorocyclohexane with s.. [askfilo.com]

- 7. agilent.com [agilent.com]

- 8. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 12. tandfonline.com [tandfonline.com]

Synthesis of (1-Chloroethyl)cyclohexane from Cyclohexylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (1-Chloroethyl)cyclohexane from cyclohexylethanol, a reaction of significant interest in medicinal chemistry and organic synthesis. The conversion of the secondary alcohol, cyclohexylethanol, to the corresponding alkyl chloride is effectively achieved using thionyl chloride (SOCl₂). This process is favored for its high yield and the convenient removal of gaseous byproducts, simplifying the purification process.[1][2][3]

Reaction Overview and Mechanism

The reaction of cyclohexylethanol with thionyl chloride proceeds via a nucleophilic substitution mechanism. For secondary alcohols like cyclohexylethanol, the reaction is typically conducted in the presence of a weak base, such as pyridine (B92270), to facilitate an Sₙ2 pathway.[4] This ensures an inversion of stereochemistry at the chiral center, if applicable. The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][3]

The reaction mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[1] In the presence of pyridine, the chloride ion generated attacks the carbon atom bearing the chlorosulfite group from the backside, leading to the formation of this compound with an inverted configuration.[4]

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | Cyclohexylethanol : SOCl₂ : Pyridine | 1 : 1.1-1.5 : 1.1-1.5 |

| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Aprotic solvents are preferred to avoid side reactions.[1] |

| Reaction Temperature | 0 °C to room temperature (20-25 °C) | The initial addition of thionyl chloride is typically performed at 0 °C to control the exothermic reaction. |

| Reaction Time | 2 - 6 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Theoretical Yield | High | Generally, this reaction provides good to excellent yields. A 95% yield has been reported for similar reactions.[5] |

| Purification Method | Distillation under reduced pressure | To isolate the pure product from non-volatile impurities. |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from cyclohexylethanol, adapted from established procedures for similar secondary alcohols.[1]

Materials:

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclohexylethanol in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.[1]

-

Addition of Pyridine: Following the addition of thionyl chloride, add anhydrous pyridine dropwise, again maintaining the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride may form.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted thionyl chloride.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution to remove pyridine, followed by water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation under reduced pressure.

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 3. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. scispace.com [scispace.com]

Spectroscopic Analysis of (1-Chloroethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (1-Chloroethyl)cyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from analogous structures, namely chlorocyclohexane (B146310) and ethylcyclohexane (B155913), to predict the spectral characteristics. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral data of chlorocyclohexane and ethylcyclohexane and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(Cl)- | 3.8 - 4.2 | Quartet | ~6.5 |

| -CH₃ | 1.5 - 1.7 | Doublet | ~6.5 |

| Cyclohexyl -CH- | 1.8 - 2.2 | Multiplet | - |

| Cyclohexyl -CH₂- | 1.0 - 1.9 | Multiplet | - |

Note: The chemical shift of the methine proton (-CH(Cl)-) is influenced by the electronegative chlorine atom, causing a downfield shift. The multiplicity is predicted based on the number of adjacent protons.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(Cl)- | 65 - 75 |

| -CH₃ | 20 - 30 |

| Cyclohexyl -CH- | 40 - 50 |

| Cyclohexyl -CH₂- (adjacent to substituted carbon) | 30 - 40 |

| Cyclohexyl -CH₂- | 25 - 35 |

Note: The carbon atom bonded to the chlorine atom is expected to have the most downfield chemical shift in the aliphatic region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 2960 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 650 - 800 | C-Cl stretch | Strong |

Note: The presence of a strong absorption band in the fingerprint region (650-800 cm⁻¹) is characteristic of a C-Cl bond.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 146/148 | [C₈H₁₅Cl]⁺ | Molecular ion peak (M⁺) and M+2 peak due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio). |

| 111 | [C₈H₁₅]⁺ | Loss of Cl radical. |

| 83 | [C₆H₁₁]⁺ | Loss of the chloroethyl side chain. |

| 63 | [C₂H₄Cl]⁺ | Chloroethyl cation. |

Note: The fragmentation pattern of alkyl halides is characterized by the loss of the halogen and alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualizations

General Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data.

Predicted Mass Spectral Fragmentation of this compound

Caption: A diagram showing the predicted major fragmentation pathways for this compound in mass spectrometry.

An In-Depth Technical Guide to the Mechanism of Chlorination of Ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The free-radical chlorination of ethylcyclohexane (B155913) is a fundamental reaction in organic chemistry that serves as a model for understanding the principles of selectivity in aliphatic C-H bond functionalization. This technical guide provides a comprehensive overview of the reaction mechanism, including the initiation, propagation, and termination steps. A key focus is placed on the regioselectivity and stereoselectivity of the reaction, with a detailed analysis of the factors governing the distribution of the various monochlorinated products. This guide also presents detailed experimental protocols and quantitative data to aid in the practical application and further study of this reaction. The inclusion of signaling pathway diagrams and experimental workflows, rendered using Graphviz, offers a clear visual representation of the complex processes involved.

Introduction

The halogenation of alkanes, particularly chlorination, is a classic example of a free-radical substitution reaction. While often perceived as a non-selective process, the chlorination of substituted cycloalkanes such as ethylcyclohexane reveals important details about the relative reactivity of different types of carbon-hydrogen bonds. A thorough understanding of this mechanism is crucial for predicting product distributions and for the strategic design of synthetic routes in medicinal chemistry and drug development, where the precise placement of a halogen atom can significantly alter the pharmacological properties of a molecule.

The Free-Radical Chain Mechanism

The chlorination of ethylcyclohexane proceeds via a free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[1] This process is typically initiated by ultraviolet (UV) light or a chemical initiator.

Initiation

The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or light.[1]

Reaction: Cl₂ + hν → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical is consumed and another is generated.

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the ethylcyclohexane molecule, forming hydrogen chloride (HCl) and an ethylcyclohexyl radical. This is the rate-determining step and dictates the regioselectivity of the reaction.

Reaction: C₈H₁₆ + Cl• → C₈H₁₅• + HCl

-

Step 2: Halogenation. The resulting ethylcyclohexyl radical reacts with a molecule of chlorine to form a monochlorinated ethylcyclohexane product and a new chlorine radical, which can then continue the chain reaction.

Reaction: C₈H₁₅• + Cl₂ → C₈H₁₅Cl + Cl•

Termination

The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways:

-

Reaction: Cl• + Cl• → Cl₂

-

Reaction: C₈H₁₅• + Cl• → C₈H₁₅Cl

-

Reaction: C₈H₁₅• + C₈H₁₅• → C₁₆H₃₀

Regioselectivity and Product Distribution

The monochlorination of ethylcyclohexane can theoretically yield six constitutional isomers, as there are six distinct types of hydrogen atoms in the molecule that can be substituted.[2] The relative abundance of these isomers is determined by the reactivity of the C-H bonds and the number of each type of hydrogen atom.

The general order of reactivity for C-H bonds in free-radical chlorination is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This order of reactivity is attributed to the stability of the resulting free radical intermediate, with tertiary radicals being the most stable and primary radicals being the least stable.[3]

Data Presentation

| Position of Chlorination | Type of C-H Bond | Number of Hydrogens | Relative Reactivity (Approx.) | Calculated Product Distribution (Theoretical) |

| 1 (on cyclohexane) | Tertiary (3°) | 1 | 5.0 | (1 * 5.0) / Z = % |

| 2 & 6 (on cyclohexane) | Secondary (2°) | 4 | 4.0 | (4 * 4.0) / Z = % |

| 3 & 5 (on cyclohexane) | Secondary (2°) | 4 | 4.0 | (4 * 4.0) / Z = % |

| 4 (on cyclohexane) | Secondary (2°) | 2 | 4.0 | (2 * 4.0) / Z = % |

| α (on ethyl group) | Secondary (2°) | 2 | 4.0 | (2 * 4.0) / Z = % |

| β (on ethyl group) | Primary (1°) | 3 | 1.0 | (3 * 1.0) / Z = % |

Where Z is the sum of the products of the number of hydrogens and their relative reactivities.

Stereoselectivity

The stereochemical outcome of the chlorination of ethylcyclohexane depends on the position of hydrogen abstraction.

-

Formation of a New Chiral Center: When chlorination occurs at a carbon that becomes a new stereocenter, a racemic mixture of enantiomers is typically formed. This is because the intermediate alkyl radical is planar, and the incoming chlorine atom can attack from either face with equal probability.

-

Reaction at an Existing Chiral Center: If the starting ethylcyclohexane were chiral, chlorination at the chiral center would lead to racemization.

-

Formation of Diastereomers: If the ethylcyclohexane molecule already contained a chiral center and chlorination occurs at a different carbon to create a second chiral center, a mixture of diastereomers would be formed in unequal amounts.

Experimental Protocols

The following is a general protocol for the free-radical chlorination of a cycloalkane, which can be adapted for ethylcyclohexane.

Photochemical Chlorination of Cyclohexane (B81311)

This experiment demonstrates the free-radical chlorination of cyclohexane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator.[5]

Materials:

-

Cyclohexane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Sodium carbonate solution (0.5 M)

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Gas chromatograph (GC)

Procedure:

-

In a dry round-bottom flask, combine 25.0 mL of cyclohexane and 0.10 g of AIBN.

-

Carefully add 9.0 mL of sulfuryl chloride to the flask in a fume hood.

-

Set up the apparatus for reflux and heat the mixture gently using a heating mantle. The reaction can be initiated by exposure to UV light if sulfuryl chloride is not used.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it with 10 mL portions of 0.5 M sodium carbonate solution until the aqueous layer is basic.

-

Wash the organic layer with water, then dry it over anhydrous calcium chloride.

-

Isolate the chlorinated product from the unreacted cyclohexane by simple distillation.

-

Analyze the product fractions by gas chromatography to determine the relative amounts of the different monochlorinated isomers.

Gas Chromatography (GC) Analysis of Products

The separation and quantification of the isomeric products are typically performed using gas chromatography.

Typical GC Parameters:

-

Column: A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane or a phenyl-substituted stationary phase, is suitable for separating chlorinated hydrocarbons.[6]

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen

Visualizations

Reaction Mechanism

Caption: Free-radical chlorination mechanism.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

The free-radical chlorination of ethylcyclohexane provides an excellent platform for studying the fundamental principles of reaction mechanisms, regioselectivity, and stereoselectivity in organic synthesis. While the reaction can lead to a mixture of products, an understanding of the factors that govern the stability of the radical intermediates allows for a rational prediction of the major products. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to investigate this reaction and apply its principles to more complex molecular systems in the pursuit of novel therapeutics and other advanced materials.

References

- 1. Solved predict the product distribution (most abundant-major | Chegg.com [chegg.com]

- 2. Question: How many products will be obtained by monochlorination of ethyl.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (1-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1-Chloroethyl)cyclohexane, with a focus on its boiling point and density. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents computed values and discusses the expected properties based on the general characteristics of haloalkanes. Furthermore, it outlines standard experimental protocols for the determination of these key physical parameters.

Introduction to this compound

This compound is a halogenated derivative of cyclohexane (B81311). Its chemical structure consists of a cyclohexane ring attached to an ethyl group, with a chlorine atom bonded to the first carbon of the ethyl substituent. The presence of the chlorine atom introduces polarity and alters the physical properties of the parent hydrocarbon.

Molecular Structure:

-

Molecular Formula: C₈H₁₅Cl

-

Molecular Weight: 146.66 g/mol [1]

-

CAS Number: 1073-43-4[1]

-

IUPAC Name: 1-chloroethylcyclohexane[1]

Physical Properties: Boiling Point and Density

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient, which indicates the lipophilicity of a compound.

The boiling points of haloalkanes are influenced by several factors, including molecular weight, intermolecular forces, and the nature of the halogen atom.[3][4][5][6][7][8] Generally, haloalkanes exhibit higher boiling points than alkanes of similar carbon skeletons due to increased molecular weight and the presence of dipole-dipole interactions alongside London dispersion forces.[7]

For this compound, the boiling point is expected to be higher than that of ethylcyclohexane (B155913) due to the greater molecular mass and the polar C-Cl bond. The boiling point of haloalkanes increases with the atomic mass of the halogen, following the trend R-I > R-Br > R-Cl > R-F.[4][5]

The density of haloalkanes is also dependent on the molecular weight and the nature of the halogen.[3][9] As the atomic mass of the halogen increases, the density of the haloalkane increases.[3][9] Therefore, the density of this compound is expected to be greater than that of ethylcyclohexane. Generally, alkyl chlorides can be less dense or slightly denser than water, while alkyl bromides and iodides are typically denser than water.[3][5]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not available, the following are standard methodologies for determining the boiling point and density of a liquid organic compound.

A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point of the liquid is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

The density of a liquid can be determined accurately using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample liquid is calculated using the following formula:

Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Visualization of Factors Influencing Physical Properties

The following diagram illustrates the key molecular factors that influence the boiling point and density of haloalkanes like this compound.

Caption: Relationship between molecular structure and physical properties.

Conclusion

While experimental data for the boiling point and density of this compound are not currently available in the public domain, this guide provides a framework for understanding its expected physical properties based on established principles for haloalkanes. The provided computational data serves as a useful estimation, and the detailed experimental protocols offer a clear path for the empirical determination of these crucial parameters. For drug development and research applications, it is highly recommended that these physical properties be determined experimentally to ensure accuracy.

References

- 1. This compound | C8H15Cl | CID 19103008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 4. embibe.com [embibe.com]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. testbook.com [testbook.com]

An In-depth Technical Guide to (1-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Chloroethyl)cyclohexane, a halogenated aliphatic cyclic hydrocarbon. The document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physical and chemical properties. A potential synthetic route via free-radical chlorination is discussed, along with a detailed experimental protocol. Furthermore, this guide explores potential reaction pathways, specifically SN1 and E2 mechanisms, providing a theoretical framework for its reactivity. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis, properties, and reactions of halogenated alkanes.

Chemical Identification and Properties

This compound is a chlorinated derivative of ethylcyclohexane (B155913). Its core structure consists of a cyclohexane (B81311) ring attached to an ethyl group, with a chlorine atom substituted on the alpha-carbon of the ethyl side chain.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 1073-43-4 |

| IUPAC Name | 1-chloroethylcyclohexane |

| Molecular Formula | C₈H₁₅Cl |

| Molecular Weight | 146.66 g/mol |

| Canonical SMILES | CC(C1CCCCC1)Cl |

| InChI Key | BTQPKXKDCYSWFM-UHFFFAOYSA-N |

Table 2: Estimated Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 82-82.5 °C (at 20 Torr) | [2] (for isomer (2-Chloroethyl)cyclohexane) |

| Density | Data not available | |

| Refractive Index | Data not available |

Synthesis of this compound

A plausible method for the synthesis of this compound is the free-radical chlorination of ethylcyclohexane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3][4] The non-selective nature of free-radical halogenation will likely result in a mixture of chlorinated products, including substitution at various positions on the cyclohexane ring and the ethyl side chain.[3][5]

Experimental Protocol: Free-Radical Chlorination of Ethylcyclohexane

Objective: To synthesize this compound from ethylcyclohexane via free-radical chlorination.

Materials:

-

Ethylcyclohexane

-

Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

-

A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light source

-

An inert solvent (e.g., carbon tetrachloride - Caution: Highly toxic )

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve ethylcyclohexane in a suitable inert solvent.

-

Initiation:

-

Using UV light: Irradiate the reaction mixture with a UV lamp.

-

Using a chemical initiator: Add a catalytic amount of a radical initiator (e.g., AIBN) to the mixture.

-

-

Chlorination:

-

Using Chlorine Gas: Slowly bubble chlorine gas through the reaction mixture while stirring and maintaining initiation conditions. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Using N-chlorosuccinimide (NCS): Add NCS portion-wise to the reaction mixture under reflux and initiation conditions.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of products.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If chlorine gas was used, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any HCl formed, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product mixture can be purified by fractional distillation to isolate this compound from other chlorinated isomers and unreacted starting material.

Expected Products: The free-radical chlorination of ethylcyclohexane is expected to yield a mixture of monochlorinated products, including the desired this compound.[5]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH (Cl)CH₃ | ~ 3.8 - 4.2 | Quartet | 1H |

| -CH(Cl)CH ₃ | ~ 1.5 - 1.7 | Doublet | 3H |

| Cyclohexyl-H attached to C-Cl | ~ 1.8 - 2.2 | Multiplet | 1H |

| Cyclohexyl-H | ~ 1.0 - 1.8 | Multiplet | 10H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C -Cl | ~ 60 - 70 | ||

| C H₃ | ~ 20 - 30 | ||

| Cyclohexyl carbons | ~ 25 - 45 |

Reaction Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, depending on the reaction conditions.

SN1 Nucleophilic Substitution

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), this compound is expected to undergo a unimolecular nucleophilic substitution (SN1) reaction.

Workflow for SN1 Reaction of this compound:

Caption: SN1 reaction pathway for this compound.

The reaction proceeds through a carbocation intermediate. A potential 1,2-hydride shift could lead to a more stable tertiary carbocation, resulting in a mixture of substitution products.

E2 Elimination

With a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is favored. This is a concerted reaction where the base removes a proton, and the leaving group departs simultaneously to form an alkene.

Logical Flow for E2 Elimination of this compound:

Caption: Decision pathway for E2 elimination products.

The regioselectivity of the E2 reaction (Zaitsev vs. Hofmann product) will depend on the accessibility of anti-periplanar protons and the steric bulk of the base.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, a plausible synthetic route, and an exploration of its potential reactivity through SN1 and E2 mechanisms. While experimental data for this specific compound is limited in the public domain, this guide serves as a foundational resource for researchers and professionals, enabling them to design experiments, predict reaction outcomes, and further investigate the chemistry of this and related halogenated alkanes. Further research is warranted to experimentally determine the physical properties and spectroscopic data for this compound to validate the predictions made within this guide.

References

- 1. This compound | C8H15Cl | CID 19103008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Question: How many products will be obtained by monochlorination of ethyl.. [askfilo.com]

- 4. Solved Write the free radical reaction of ethyl cyclohexane | Chegg.com [chegg.com]

- 5. brainly.in [brainly.in]

An In-depth Technical Guide to the Thermal Stability and Decomposition of (1-Chloroethyl)cyclohexane

Introduction

(1-Chloroethyl)cyclohexane is a halogenated aliphatic hydrocarbon. Understanding its thermal stability and decomposition pathways is critical for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, pharmaceutical manufacturing, and materials science. Thermal decomposition can lead to the formation of reactive and potentially hazardous byproducts, affecting reaction yields, product purity, and process safety. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and the anticipated decomposition products.

Predicted Thermal Decomposition Pathways

As a secondary alkyl halide, this compound is expected to primarily undergo thermal decomposition via an elimination reaction, specifically dehydrochlorination. At higher temperatures, radical-mediated pathways may also contribute to its decomposition.

Dehydrochlorination (Elimination)

The principal thermal decomposition pathway for this compound is anticipated to be the elimination of hydrogen chloride (HCl) to form isomeric alkenes. This reaction can proceed via two main routes depending on which adjacent proton is removed:

-

Formation of 1-Ethylidenecyclohexane: Removal of a proton from the ethyl group.

-

Formation of Vinylcyclohexane (B147605): Removal of a proton from the cyclohexane (B81311) ring.

The regioselectivity of this elimination reaction will be influenced by the reaction conditions, but both products are plausible.

Radical Decomposition

At significantly higher temperatures, such as those used in pyrolysis, homolytic cleavage of the carbon-chlorine (C-Cl) and carbon-carbon (C-C) bonds can occur, initiating a free-radical chain reaction. This pathway is more complex and can lead to a wider array of smaller hydrocarbon fragments and chlorinated species.

Quantitative Data on Thermal Decomposition of Analogous Compounds

While specific kinetic and thermodynamic data for the decomposition of this compound are not available, data from similar chloroalkanes can provide an estimate of its thermal stability. The decomposition of chloroalkanes is often studied in the gas phase.

| Compound | Decomposition Reaction | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Temperature Range (°C) |

| 2-Chlorobutane | C₄H₉Cl → C₄H₈ + HCl | 220 - 230 | ~10¹³ - 10¹⁴ | 360 - 460 |

| Chlorocyclohexane | c-C₆H₁₁Cl → c-C₆H₁₀ + HCl | 215 - 225 | ~10¹³ - 10¹⁴ | 350 - 450 |

| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl → C₇H₁₂ + HCl | 180 - 190 | ~10¹³ | 300 - 400 |

This table presents representative data for analogous secondary and tertiary chloroalkanes to provide a likely context for the thermal stability of this compound. The actual values for this compound must be determined experimentally.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. The sample chamber should be clean to prevent contamination.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum). Due to its volatility, a vented lid may be used to control evaporation at lower temperatures.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the temperature range of decomposition and the presence of any stable intermediates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as decomposition, and to determine the enthalpy of decomposition (ΔH_decomp).

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan to prevent mass loss due to evaporation before decomposition. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined from preliminary TGA analysis.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Exothermic or endothermic peaks corresponding to decomposition can be integrated to determine the enthalpy of the process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument Setup: Interface a pyrolyzer with a GC-MS system.

-

Sample Preparation: Place a small, accurately measured amount of this compound (typically in the microgram range) into a pyrolysis tube or sample cup.

-

Experimental Conditions:

-

Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., in 50°C increments from the onset temperature determined by TGA) in an inert atmosphere.

-

Gas Chromatography: The volatile decomposition products are swept directly into the GC column. A typical temperature program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer for ionization and detection. The mass spectrometer should be set to scan a suitable mass range (e.g., m/z 15-300).

-

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards.

Visualizations of Pathways and Workflows

The following diagrams illustrate the predicted decomposition pathways and a general experimental workflow for the analysis of this compound.

Caption: Predicted primary dehydrochlorination pathways of this compound.

Caption: General experimental workflow for thermal stability and decomposition analysis.

Conclusion

While specific experimental data for this compound is not extensively documented, a robust understanding of its thermal stability and decomposition can be achieved through the application of standard analytical techniques. It is predicted that dehydrochlorination to form 1-ethylidenecyclohexane and vinylcyclohexane will be the dominant decomposition pathway at moderate temperatures. The experimental protocols detailed in this guide for TGA, DSC, and Py-GC-MS provide a clear framework for researchers to determine the precise decomposition temperature, energetic profile, and product distribution for this compound. Such data is essential for ensuring its safe handling and effective use in thermally sensitive applications.

Solubility of (1-Chloroethyl)cyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Chloroethyl)cyclohexane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong predictive framework based on the solubility of structurally analogous compounds, detailed experimental protocols for determining solubility, and a logical workflow for this experimental process.

Predicted Solubility Profile

This compound, an alkyl halide, is anticipated to exhibit favorable solubility in a range of common organic solvents. This prediction is rooted in the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[1] The primary intermolecular forces at play for this compound are London dispersion forces, given its significant nonpolar alkyl and cycloalkyl structure, and weaker dipole-dipole interactions arising from the carbon-chlorine bond.[1] Consequently, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol (B129727) | Soluble | Soluble due to interactions between the alkyl groups, though the high polarity of methanol might limit miscibility compared to less polar alcohols. |

| Ethanol | Soluble | Expected to be readily soluble due to the favorable interactions between the ethyl and cyclohexyl groups of the solute and the ethyl group of the solvent.[1][3] |

| Isopropanol | Soluble | Similar to ethanol, good solubility is expected due to the nonpolar character of the solvent. |

| Acetone | Soluble | The ketone's polarity is balanced by its alkyl groups, allowing for favorable interaction with the solute. |

| Ethyl Acetate | Soluble | As a moderately polar solvent with significant nonpolar character, it is expected to be a good solvent for this compound.[2] |

| Hexane (B92381) | Highly Soluble | As a nonpolar solvent, hexane is expected to be an excellent solvent for the largely nonpolar this compound. |

| Toluene (B28343) | Highly Soluble | The nonpolar aromatic nature of toluene makes it a suitable solvent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (liquid)

-

Selected organic solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

-

Scintillation vials or flasks with airtight screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance with a precision of at least 0.1 mg

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a refractometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Micropipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute should be visibly present as a separate phase to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets. This step is crucial to prevent overestimation of the solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated Gas Chromatograph (GC) or a refractometer.[4] Alternative analytical methods can also be employed.[5]

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent, expressed in units such as g/100 mL or mole fraction, taking into account the dilution factor.

-

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a liquid solute.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 544-10-5: 1-Chlorohexane | CymitQuimica [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with (1-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of benzene (B151609) with (1-chloroethyl)cyclohexane, a key reaction for the synthesis of (1-phenylethyl)cyclohexane and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and drug development. The protocol outlines the reaction mechanism, experimental setup, reagent handling, and product purification. Additionally, a summary of typical reaction parameters and potential outcomes is presented in a tabular format for easy reference.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2][3] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The reaction proceeds through the formation of a carbocation or a related electrophilic species from an alkyl halide, which then attacks the electron-rich benzene ring.[1][2][4]

The alkylation of benzene with this compound is a specific application of this reaction to synthesize (1-phenylethyl)cyclohexane. This reaction is of interest to researchers in drug development due to the prevalence of the substituted cyclohexane (B81311) moiety in various biologically active molecules. Understanding and optimizing this synthetic route is crucial for the efficient production of novel therapeutic agents.

Reaction and Mechanism

The overall reaction involves the substitution of a hydrogen atom on the benzene ring with the 1-cyclohexylethyl group.

Overall Reaction:

The mechanism of the Friedel-Crafts alkylation begins with the activation of the alkyl halide by the Lewis acid catalyst.[1][5] In this case, aluminum chloride reacts with this compound to form a secondary carbocation. This carbocation then acts as the electrophile and is attacked by the π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.[4] Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, regenerating the aromatic ring and the Lewis acid catalyst, and forming hydrogen chloride as a byproduct.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

-

Benzene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous, as an optional solvent)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.

-

Reagent Charging: In a fume hood, charge the round-bottom flask with anhydrous benzene. If a solvent is used to control the reaction temperature, anhydrous dichloromethane can be added.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride to the stirred benzene. The addition should be done in portions to control the initial exotherm.

-

Alkyl Halide Addition: While maintaining the cold temperature, slowly add this compound to the reaction mixture dropwise using an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Extraction: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure (1-phenylethyl)cyclohexane.

Data Presentation

The success of the Friedel-Crafts alkylation is dependent on several factors. The following table summarizes typical reaction parameters and their expected impact on the yield and purity of the product.

| Parameter | Typical Value/Condition | Expected Outcome/Remarks |

| Reactant Ratio (Benzene:this compound) | Large excess of benzene | Minimizes polyalkylation, a common side reaction where the product is more reactive than the starting material.[6] |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid that effectively generates the carbocation. Other Lewis acids like FeCl₃ can also be used.[1] |

| Catalyst Loading | 0.1 - 1.2 equivalents | Higher catalyst loading can increase the reaction rate but may also lead to more side products. |

| Solvent | Benzene (reactant and solvent) or Dichloromethane | Using excess benzene drives the reaction towards mono-alkylation. Dichloromethane can be used as an inert solvent to control the reaction temperature. |

| Temperature | 0 °C to room temperature | Lower temperatures can help control the reaction and minimize side reactions. |

| Reaction Time | 1 - 4 hours | Reaction time should be optimized by monitoring the reaction progress using TLC. |

| Yield | Moderate to good | Yields can be affected by factors such as moisture, purity of reagents, and reaction conditions. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Friedel-Crafts alkylation of benzene with this compound.

Caption: Experimental workflow for Friedel-Crafts alkylation.

Safety Precautions

-

Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment.

-

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction can be exothermic, especially during the addition of the catalyst and alkyl halide. Proper temperature control is essential.

-

Hydrochloric acid is corrosive and should be handled with care.

This protocol provides a comprehensive guide for the successful synthesis of (1-phenylethyl)cyclohexane via Friedel-Crafts alkylation. Researchers are encouraged to adapt and optimize the procedure to suit their specific needs and available resources while adhering to strict safety guidelines.

References

- 1. mt.com [mt.com]

- 2. mt.com [mt.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

Application Notes and Protocols: The Role of (1-Chloroethyl)cyclohexane Derivatives in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While (1-Chloroethyl)cyclohexane itself is not a widely documented direct precursor in the synthesis of mainstream pharmaceuticals, its derivative, 1-Chloroethyl cyclohexyl carbonate , serves as a crucial intermediate in the production of key active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 1-Chloroethyl cyclohexyl carbonate in the synthesis of two significant drugs: the angiotensin II receptor blocker, Candesartan (B1668252) Cilexetil , and the cephalosporin (B10832234) antibiotic, Cefotiam (B1212589) Hexetil .

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is a prodrug that is hydrolyzed to the active candesartan upon absorption. It is a selective AT1 subtype angiotensin II receptor antagonist, widely used in the treatment of hypertension. The synthesis involves the esterification of the carboxylic acid group of a protected candesartan intermediate with 1-Chloroethyl cyclohexyl carbonate.

Application Notes:

The key transformation is an SN2 reaction where the carboxylate of the candesartan core displaces the chloride from 1-Chloroethyl cyclohexyl carbonate. This introduces the cilexetil promoiety, which enhances the oral bioavailability of the drug. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid.

Experimental Protocol:

The following protocol is a representative synthesis of Candesartan Cilexetil from Trityl-Candesartan.

Reaction Scheme:

Materials:

-

2-Ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid (Trityl-Candesartan)

-

1-Chloroethyl cyclohexyl carbonate

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Water

-

Hydrochloric acid (for deprotection)

-

Methanol (B129727) (for deprotection)

Procedure:

-

Esterification:

-

In a reaction vessel, suspend Trityl-Candesartan and potassium carbonate in acetonitrile.

-

Add 1-Chloroethyl cyclohexyl carbonate to the mixture.

-

Heat the reaction mixture to reflux and stir for approximately 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield crude Trityl-Candesartan Cilexetil.

-

-

Deprotection:

-

Dissolve the crude Trityl-Candesartan Cilexetil in a mixture of methanol and dichloromethane (B109758).

-

Cool the solution to a temperature between -14°C and -12°C.

-

Slowly add a solution of hydrochloric acid in methanol while maintaining the low temperature.

-

Stir the reaction for approximately 3 hours.

-

Neutralize the reaction mixture with a dilute aqueous ammonia (B1221849) solution.

-

Extract the product with an organic solvent, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain Candesartan Cilexetil. A reported yield for this step is approximately 47% after purification[1].

-

Quantitative Data:

| Parameter | Value | Reference(s) |

| Reactants | Trityl-Candesartan, 1-Chloroethyl cyclohexyl carbonate, K₂CO₃ | [2] |

| Solvent | Acetonitrile (MeCN) | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Yield (Crude) | Not specified | |

| Yield (Purified) | ~47% (after deprotection and chromatography) | [1] |

Logical Workflow for Candesartan Cilexetil Synthesis:

Caption: Workflow for the synthesis of Candesartan Cilexetil.

Signaling Pathway of Candesartan:

Candesartan is an antagonist of the Angiotensin II Receptor Type 1 (AT1). By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

Caption: Mechanism of action of Candesartan on the RAAS pathway.

Synthesis of Cefotiam Hexetil

Cefotiam hexetil is an orally active cephalosporin antibiotic. The synthesis involves the esterification of the carboxylic acid group of Cefotiam. 1-Chloroethyl cyclohexyl carbonate is first converted to the more reactive 1-iodoethyl cyclohexyl carbonate in situ.

Application Notes:

The synthesis proceeds via a Finkelstein-type reaction where the chloride in 1-chloroethyl cyclohexyl carbonate is exchanged for iodide, creating a more reactive alkylating agent. This is then reacted with the potassium salt of Cefotiam to form the ester prodrug.

Experimental Protocol:

The following is a representative protocol for the synthesis of Cefotiam Hexetil.

Reaction Scheme:

Materials:

-

Cefotiam

-

1-Chloroethyl cyclohexyl carbonate

-

Sodium Iodide (NaI)

-

Potassium Bicarbonate (KHCO₃)

-

Acetonitrile

-

Acetone

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Formation of 1-Iodoethyl cyclohexyl carbonate:

-

In a reaction vessel, add acetonitrile and pre-dried sodium iodide.

-

Heat the mixture to 50°C with stirring.

-

Add 1-chloroethylcyclohexyl carbonate and continue the reaction for approximately 100 minutes.

-

After the reaction, concentrate the mixture to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

-

Formation of Cefotiam Salt:

-

In a separate vessel, dissolve potassium bicarbonate in a mixture of water and acetone.

-

Add Cefotiam and stir at 28°C for about 40 minutes to form the potassium salt.

-

-

Esterification:

-

Add the dichloromethane solution of 1-iodoethyl cyclohexyl carbonate to the Cefotiam salt solution.

-

Stir the mixture to allow the esterification to proceed.

-

After the reaction is complete, perform an aqueous work-up and extract the product.

-

The crude product can be purified by crystallization to yield Cefotiam Hexetil. The overall yield is reported to be over 95%[3].

-

Quantitative Data:

| Parameter | Value | Reference(s) |

| Reactants | Cefotiam, 1-Chloroethyl cyclohexyl carbonate, NaI, KHCO₃ | [3] |

| Solvents | Acetonitrile, Acetone, Water, Dichloromethane | [3] |

| Iodination Time | 100 minutes | [3] |

| Iodination Temp. | 50°C | [3] |

| Salt Formation Time | 40 minutes | [3] |

| Salt Formation Temp. | 28°C | [3] |

| Overall Yield | > 95% | [3] |

Logical Workflow for Cefotiam Hexetil Synthesis:

Caption: Workflow for the synthesis of Cefotiam Hexetil.

Signaling Pathway of Cefotiam:

Cefotiam is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It acylates the active site of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This leads to a weakened cell wall and ultimately cell lysis.

References

Application Notes and Protocols for (1-Chloroethyl)cyclohexane in Cationic Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-Chloroethyl)cyclohexane as an initiator in cationic polymerization. While direct experimental data for this specific initiator is limited in publicly available literature, its structural similarity to other well-studied secondary alkyl chloride initiators allows for the development of robust experimental protocols and an understanding of its expected behavior. These notes are intended to guide researchers in utilizing this compound for the synthesis of polymers from various cationically polymerizable monomers.

Introduction to this compound as a Cationic Initiator